1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE is a complex organic compound characterized by the presence of a nitrophenylsulfonyl group attached to a piperazine ring, which is further connected to a phenoxyethanone moiety
Preparation Methods
The synthesis of 1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-nitrobenzenesulfonyl chloride with piperazine to form 4-[(2-nitrophenyl)sulfonyl]piperazine. This intermediate is then reacted with 2-phenoxyacetyl chloride to yield the final product. The reaction conditions often require the use of organic solvents, such as dichloromethane, and catalysts, such as triethylamine, to facilitate the reactions.
Chemical Reactions Analysis
1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the ester linkage.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets. The nitrophenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the phenoxyethanone moiety may contribute to its overall stability and solubility.
Comparison with Similar Compounds
1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE can be compared with other similar compounds, such as:
1-{4-[(4-Nitrophenyl)sulfonyl]-1-piperazinyl}-2-[3-(trifluoromethyl)phenoxy]ethanone: This compound has a trifluoromethyl group instead of a nitrophenyl group, which can alter its chemical properties and biological activities.
2-(4-methylsulfonylphenyl)indole derivatives: These compounds have a different core structure but share the sulfonyl group, which can influence their reactivity and applications.
The uniqueness of 1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O6S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C18H19N3O6S/c22-18(14-27-15-6-2-1-3-7-15)19-10-12-20(13-11-19)28(25,26)17-9-5-4-8-16(17)21(23)24/h1-9H,10-14H2 |
InChI Key |
ANSXETODJRKQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.